BenchChemオンラインストアへようこそ!

(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

RIP1 kinase chiral benzoxazepinone stereochemical SAR

The compound (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 889460-62-2), also systematically named (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, is a chiral benzoxazepinone with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol ,. It serves as the advanced chiral intermediate for GSK-481 and related receptor-interacting protein 1 (RIP1) kinase inhibitors, a pharmacologically validated class of anti-inflammatory and anti-necroptotic agents ,.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 889460-62-2
Cat. No. B2999163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
CAS889460-62-2
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCN1C2=CC=CC=C2OCC(C1=O)N
InChIInChI=1S/C10H12N2O2/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3/t7-/m0/s1
InChIKeyWGQRJYAYYNVCJS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-7-Amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 889460-62-2): Chiral Benzoxazepinone Building Block for RIP1 Kinase-Targeted Drug Discovery


The compound (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 889460-62-2), also systematically named (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, is a chiral benzoxazepinone with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol , . It serves as the advanced chiral intermediate for GSK-481 and related receptor-interacting protein 1 (RIP1) kinase inhibitors, a pharmacologically validated class of anti-inflammatory and anti-necroptotic agents [1], [2].

Why the Enantiomer, Racemate, or Des-Methyl Analog Cannot Replace (S)-7-Amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one in RIP1-Targeted Programs


Substitution with the (R)-enantiomer (CAS 796038-22-7), the racemic mixture, or the N-des-methyl analog is not viable for RIP1 kinase inhibitor programs because stereochemistry and N-methylation are both pharmacophoric determinants. The (R)-enantiomer is completely inactive (RIP1 FP IC₅₀ >10,000 nM vs. 32 nM for the (S)-enantiomer), and the N–H benzoxazepinone series suffers a ~20-fold drop in cellular potency relative to the N-methylated counterpart [1]. Therefore, only the (S)-N-methyl intermediate (889460-62-2) delivers the requisite configuration and substitution pattern for constructing potent, monoselective RIP1 inhibitors such as GSK'481 and GSK2982772 [2], [3].

Comparator-Based Quantitative Evidence for (S)-7-Amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 889460-62-2)


Absolute Stereochemical Requirement: (S)-Enantiomer vs. (R)-Enantiomer in RIP1 Kinase Binding

The (S)-enantiomer (compound 9, the NH parent of the N-methyl intermediate 889460-62-2) achieves RIP1 FP IC₅₀ = 32 nM and ADP-Glo IC₅₀ = 16 nM. In contrast, the corresponding (R)-enantiomer (compound 12) is entirely devoid of RIP1 binding (FP IC₅₀ >10,000 nM) and cellular activity (U937 IC₅₀ >10,000 nM) [1]. This >300-fold stereochemical discrimination demonstrates that the (S)-configuration is a binary gate for RIP1 engagement, making the (S)-amine 889460-62-2 the only viable chiral monomer for constructing active inhibitors.

RIP1 kinase chiral benzoxazepinone stereochemical SAR

N-Methylation Criticality: 20-Fold Cellular Potency Gain Over the N–H Analog

Compound 9 ((S)-NH, the des-methyl counterpart of the 889460-62-2 core) exhibits a U937 cellular IC₅₀ of 200 ± 37 nM. Upon N-methylation (compound 14, GSK'481), which uses 889460-62-2 as its direct synthetic precursor, the cellular IC₅₀ improves to 10 ± 3.9 nM, representing a 20-fold gain in cell-based necroptosis blockade [1]. Simultaneously, the biochemical ADP-Glo IC₅₀ shifts from 16 nM (NH) to 1.6 nM (N-methyl), a 10-fold enhancement.

benzoxazepinone SAR N-methylation cellular potency

Validated Intermediate Lineage to Clinical Candidate GSK2982772 and Tool Compound GSK'481

The (S)-3-amino-5-methyl benzoxazepinone core (889460-62-2) is explicitly documented as the advanced key intermediate for GSK-481 and related analogs [1]. Acylation of 889460-62-2 with 5-benzylisoxazole-3-carboxylic acid yields GSK'481 (compound 14), which demonstrates complete monokinase selectivity for RIP1 over >450 kinases (KINOMEscan at 10 µM) and an apparent Kᵢ of 0.8 nM [2]. The same core, via triazole coupling, produces GSK2982772, a first-in-class RIP1 inhibitor that entered Phase 2a clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis, achieving IC₅₀ = 16 nM (human RIP1) and 20 nM (monkey RIP1) with exquisite kinase specificity [3].

RIP1 clinical candidate GSK2982772 GSK'481 intermediate supply chain

Catalog Purity and Quality Control: 889460-62-2 vs. Racemic and Enantiomeric Alternatives

Commercially supplied (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (889460-62-2) is offered at ≥97% purity by multiple independent vendors (Bidepharm: 98%, analytical QC including NMR, HPLC, GC; ChemScene: ≥97%; Leyan: 97%) , , . The (R)-enantiomer (CAS 796038-22-7) is also available but is not interchangeable for RIP1 applications. The racemic analog (CAS 1822340-52-2) is supplied at 95% purity and lacks stereochemical specification , making it unsuitable for stereochemically defined SAR campaigns.

chiral purity enantiomeric excess quality control procurement specification

Species-Selective Pharmacology: (S)-N-Methyl Benzoxazepinone Core Enables Primate-Specific RIP1 Inhibition

GSK'481, constructed from the 889460-62-2 core, demonstrates equivalent FP binding potency against human and cynomolgus monkey RIP1 but is >100-fold less potent against non-primate RIP1 (mouse, rat) [1]. The (S)-N-methyl benzoxazepinone template thus enforces a species-selectivity profile that is an intrinsic property of the chemotype. In contrast, the des-methyl analog series (compound 9) does not share this primate-selective window to the same degree, as its lower intrinsic potency obscures species discrimination [2].

species selectivity primate RIP1 translatability preclinical model selection

Synthetic Tractability: Direct Acylation vs. Multi-Step Route from Des-Methyl Intermediates

The (S)-3-amino-5-methyl benzoxazepinone 889460-62-2 constitutes the immediate amine partner for the final amide coupling step in GSK'481 synthesis, requiring only a single acylation with 5-benzylisoxazole-3-carboxylic acid to produce the active inhibitor [1]. The alternative des-methyl route requires an additional N-methylation step post-coupling or pre-coupling, adding synthetic complexity and yield loss. Published synthetic routes to the related (S)-3-amino-benzoxazepin-4-one (des-methyl) required six linear steps from 1-fluoro-2-nitrobenzene and Boc-l-serine at kilogram scale [2], whereas 889460-62-2 is commercially supplied as a pre-formed intermediate, eliminating 5+ synthetic steps and their associated yield losses.

synthetic efficiency intermediate supply medicinal chemistry GSK2982772 route comparison

Optimal Procurement and Deployment Scenarios for (S)-7-Amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one (CAS 889460-62-2)


Construction of GSK'481 and Back-Up RIP1 Inhibitor Analog Libraries via Late-Stage Amide Diversification

Medicinal chemistry teams synthesizing RIP1 inhibitor libraries use 889460-62-2 as the conserved chiral amine core for late-stage diversification. A single acylation with diverse carboxylic acids (isoxazole, triazole, or custom building blocks) generates compound arrays that maintain the (S)-N-methyl benzoxazepinone pharmacophore. This strategy directly produced GSK'481 (FP IC₅₀ ≈ 10 nM, U937 IC₅₀ = 10 nM, Kᵢ = 0.8 nM) and can be extended to generate novel analogs with unexplored amide vectors while preserving the validated stereochemical and N-methylation framework [1].

Synthesis of GSK2982772 and Related Triazole-Containing Clinical Candidates

889460-62-2 serves as the direct amine partner for coupling with 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid to produce GSK2982772, a first-in-class RIP1 kinase inhibitor that reached Phase 2a clinical evaluation for psoriasis, rheumatoid arthritis, and ulcerative colitis (human RIP1 IC₅₀ = 16 nM; monkey RIP1 IC₅₀ = 20 nM) [1], [2]. Preclinical and clinical-stage organizations procuring 889460-62-2 can replicate the published route without investing in multi-step chiral intermediate synthesis, ensuring material identity with the clinical supply chain.

Chiral Pool Supply for RIP1 Chemical Biology Tool Compounds and Target Engagement Assays

The (S)-enantiomer 889460-62-2 is the required chiral pool entry for preparing photoaffinity labels (e.g., trifluoromethyldiazirine probes) and fluorescent polarization tracers used in RIP1 target engagement studies. The J. Med. Chem. 2016 paper reports photoaffinity probes with FP IC₅₀ values of 35 and 210 nM that were derived from the same benzoxazepinone core, enabling competitive displacement assays to quantify cellular target occupancy [1]. Using the correct (S)-enantiomer ensures that probe pharmacology faithfully reflects the binding mode of the parent inhibitor.

In Vitro Pharmacology Studies Requiring Primate-Selective RIP1 Inhibition

Investigators studying RIP1-dependent necroptosis in human or non-human primate cellular models (e.g., U937, HT-29, human PBMCs, or cynomolgus monkey-derived cells) should source 889460-62-2-derived inhibitors because the N-methyl benzoxazepinone template exhibits equivalent potency against human and cynomolgus monkey RIP1 while being >100-fold selective over rodent RIP1 [1]. This species-selectivity profile, which is intrinsic to the (S)-N-methyl core, dictates the choice of in vitro and in vivo models: primate systems are required to observe pharmacology, while rodent models will under-estimate target engagement. Procurement of the correct intermediate thus directly informs experimental design and budget allocation for preclinical efficacy studies [2].

Quote Request

Request a Quote for (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.